N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that combines structural elements from acenaphthylene, chromone, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acenaphthylene derivative: This can be achieved through the hydrogenation of acenaphthylene.
Synthesis of the chromone derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the acenaphthylene and chromone derivatives with benzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with cellular components to induce specific effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)benzamide: Lacks the chromone moiety, potentially altering its reactivity and applications.
4-(2-oxo-2H-chromen-3-yl)benzamide: Lacks the acenaphthylene moiety, which could affect its chemical properties and biological activity.
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of structural elements from acenaphthylene, chromone, and benzamide. This unique structure may confer specific properties and reactivity that are not observed in simpler compounds.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO3/c30-27(29-24-15-14-19-11-10-18-5-3-6-22(24)26(18)19)20-12-8-17(9-13-20)23-16-21-4-1-2-7-25(21)32-28(23)31/h1-9,12-16H,10-11H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZOZBJEPHSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C5=CC6=CC=CC=C6OC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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